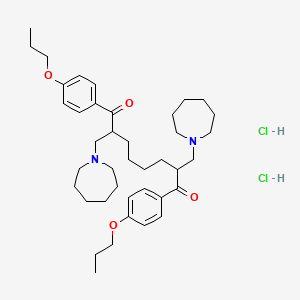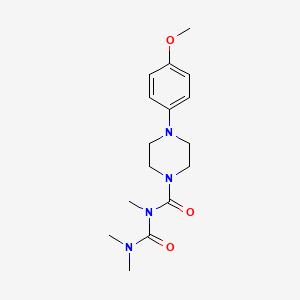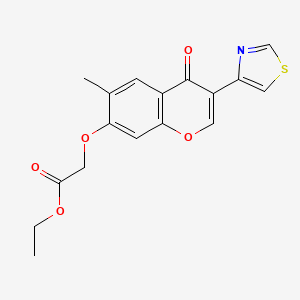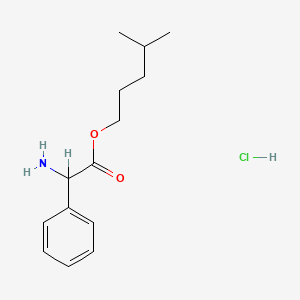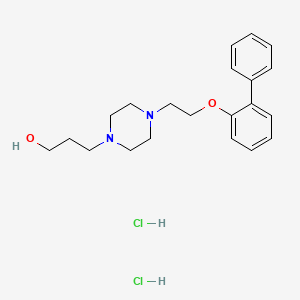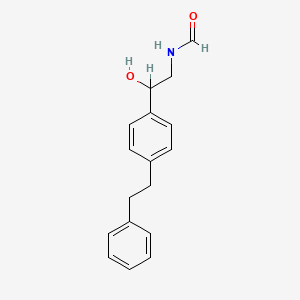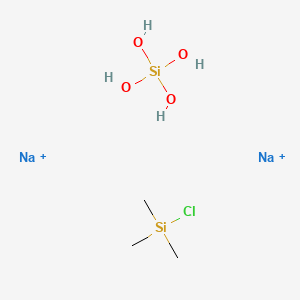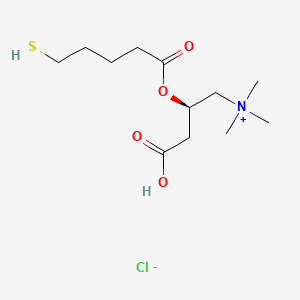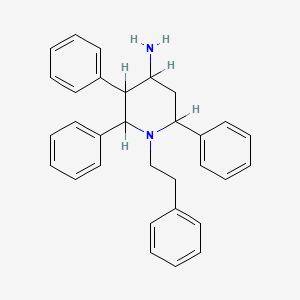![molecular formula C21H24O9 B12757098 methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate CAS No. 35852-26-7](/img/structure/B12757098.png)
methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil (2Z,7E)-10-(2,3-dimetiloxirano-2-carbonil)oxi-9-hidroxi-3-metil-12-metilideno-13-oxo-5,14-dioxatriciclo[93004,6]tetradeca-2,7-dieno-8-carboxilato es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como oxirano, hidroxilo y carbonilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de metil (2Z,7E)-10-(2,3-dimetiloxirano-2-carbonil)oxi-9-hidroxi-3-metil-12-metilideno-13-oxo-5,14-dioxatriciclo[9.3.0.04,6]tetradeca-2,7-dieno-8-carboxilato implica múltiples pasos, comenzando con moléculas orgánicas más simples. Los pasos clave generalmente incluyen la formación del anillo de oxirano, la introducción de los grupos hidroxilo y carbonilo, y el ensamblaje final de la estructura tricíclica. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como los reactores de flujo continuo y los métodos avanzados de purificación, como la cromatografía, pueden emplearse para lograr la calidad deseada del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El metil (2Z,7E)-10-(2,3-dimetiloxirano-2-carbonil)oxi-9-hidroxi-3-metil-12-metilideno-13-oxo-5,14-dioxatriciclo[9.3.0.04,6]tetradeca-2,7-dieno-8-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: Los grupos carbonilo pueden reducirse a grupos hidroxilo.
Sustitución: El anillo de oxirano puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción, como la elección del disolvente, la temperatura y el pH, son fundamentales para controlar los resultados de la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción del grupo carbonilo puede producir un alcohol.
Aplicaciones Científicas De Investigación
El metil (2Z,7E)-10-(2,3-dimetiloxirano-2-carbonil)oxi-9-hidroxi-3-metil-12-metilideno-13-oxo-5,14-dioxatriciclo[9.3.0.04,6]tetradeca-2,7-dieno-8-carboxilato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como la actividad antiinflamatoria o anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del metil (2Z,7E)-10-(2,3-dimetiloxirano-2-carbonil)oxi-9-hidroxi-3-metil-12-metilideno-13-oxo-5,14-dioxatriciclo[9.3.0.04,6]tetradeca-2,7-dieno-8-carboxilato implica su interacción con dianas moleculares y vías específicas. El anillo de oxirano, por ejemplo, puede reaccionar con nucleófilos en sistemas biológicos, lo que lleva a la formación de enlaces covalentes con proteínas o ADN. Esto puede resultar en la modulación de las vías biológicas y el ejercicio de efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otras moléculas que contienen oxirano y estructuras tricíclicas con grupos hidroxilo y carbonilo. Algunos ejemplos incluyen:
- 2,3-Dimetiloxirano
- Derivados de triciclo[9.3.0.04,6]tetradeca-2,7-dieno
Unicidad
El metil (2Z,7E)-10-(2,3-dimetiloxirano-2-carbonil)oxi-9-hidroxi-3-metil-12-metilideno-13-oxo-5,14-dioxatriciclo[93004,6]tetradeca-2,7-dieno-8-carboxilato es único debido a su combinación específica de grupos funcionales y su compleja estructura tricíclica.
Propiedades
Número CAS |
35852-26-7 |
|---|---|
Fórmula molecular |
C21H24O9 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate |
InChI |
InChI=1S/C21H24O9/c1-8-6-12-14(9(2)18(23)28-12)17(29-20(25)21(4)10(3)30-21)15(22)11(19(24)26-5)7-13-16(8)27-13/h6-7,10,12-17,22H,2H2,1,3-5H3/b8-6-,11-7+ |
Clave InChI |
ZFFQDPLDTMMAKO-FAWHLJIPSA-N |
SMILES isomérico |
CC1C(O1)(C)C(=O)OC2C3C(/C=C(\C4C(O4)/C=C(\C2O)/C(=O)OC)/C)OC(=O)C3=C |
SMILES canónico |
CC1C(O1)(C)C(=O)OC2C3C(C=C(C4C(O4)C=C(C2O)C(=O)OC)C)OC(=O)C3=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


